3-Chloro-L-tyrosine
Overview
Description
3-Chlorotyrosine is a chlorinated derivative of the amino acid tyrosine. It is formed when tyrosine undergoes chlorination, typically through the action of myeloperoxidase, an enzyme found in certain white blood cells. This compound is often used as a biomarker for oxidative stress and inflammation, as its presence indicates the involvement of reactive chlorine species in biological systems .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-L-tyrosine is myeloperoxidase (MPO) . MPO is an enzyme involved in the body’s immune response, and it catalyzes the production of hypochlorous acid from hydrogen peroxide and chloride anion .
Mode of Action
This compound is formed from a reaction between the MPO product hypochlorous acid and L-tyrosine . The interaction of this compound with MPO leads to the oxidation of the compound, which results in the formation of hypochlorous acid .
Biochemical Pathways
The formation of this compound is a part of the body’s immune response. The MPO-catalyzed oxidation process is a crucial biochemical pathway that helps the body combat infections . The hypochlorous acid produced in this process is a potent oxidant that can kill bacteria and other pathogens .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and ethanol .
Result of Action
The action of this compound results in the production of hypochlorous acid, which can kill bacteria and other pathogens, thereby helping the body fight infections . Unchecked activity may lead to the inactivation of important proteins through the modification of tyrosine and other residues .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of chloride anion and hydrogen peroxide, which are required for the MPO-catalyzed reaction, can affect the compound’s action . Furthermore, the pH of the environment can also influence the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
3-Chloro-L-tyrosine is formed from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine . This compound interacts with enzymes, proteins, and other biomolecules in the context of myeloperoxidase-catalyzed oxidation .
Cellular Effects
The cellular effects of this compound are primarily associated with its role in myeloperoxidase-catalyzed oxidation . It is markedly elevated in low-density lipoprotein isolated from human atherosclerotic intima . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its formation from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound, and its levels can be measured in biological samples over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of myeloperoxidase-catalyzed oxidation . This pathway involves the interaction of this compound with enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorotyrosine can be synthesized through the chlorination of tyrosine. One common method involves the use of hypochlorous acid (HOCl) as the chlorinating agent. The reaction is typically carried out in an aqueous solution at a controlled pH to ensure selective chlorination at the 3-position of the tyrosine molecule .
Industrial Production Methods
While specific industrial production methods for 3-chlorotyrosine are not widely documented, the general approach would involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as crystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chlorotyrosine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3,5-dichlorotyrosine.
Reduction: Reduction reactions can remove the chlorine atom, reverting it back to tyrosine.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) in the presence of myeloperoxidase can facilitate the oxidation of 3-chlorotyrosine.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to remove the chlorine atom.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: 3,5-Dichlorotyrosine.
Reduction: Tyrosine.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chlorotyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study chlorination reactions and the behavior of chlorinated amino acids.
Biology: Serves as a biomarker for oxidative stress and inflammation, helping to understand the role of reactive chlorine species in biological systems.
Medicine: Investigated for its potential role in diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: May be used in the development of diagnostic assays and as a standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorotyrosine: Another chlorinated derivative of tyrosine, formed through further chlorination of 3-chlorotyrosine.
Tyrosine: The parent amino acid, which can be chlorinated to form 3-chlorotyrosine.
4-Chlorotyrosine: A positional isomer where the chlorine atom is attached to the 4-position of the tyrosine molecule.
Uniqueness
3-Chlorotyrosine is unique due to its specific formation through the action of myeloperoxidase and its role as a biomarker for oxidative stress. Unlike its isomers or other chlorinated derivatives, 3-chlorotyrosine is specifically associated with inflammatory responses and the presence of reactive chlorine species .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBBAGYTKWBCD-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315678 | |
Record name | 3-Chloro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7423-93-0 | |
Record name | 3-Chloro-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7423-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorotyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLOROTYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY44C9MINA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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